molecular formula C14H9NO5 B7762083 2-(3-Nitrobenzoyl)benzoic acid CAS No. 2159-38-8

2-(3-Nitrobenzoyl)benzoic acid

Cat. No.: B7762083
CAS No.: 2159-38-8
M. Wt: 271.22 g/mol
InChI Key: SQDUMZPMFYAAOC-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9NO5 It consists of a benzoic acid moiety substituted with a 3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further chemical modifications. One common method is the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. This intermediate can be further reacted with benzoyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, followed by hydrolysis and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid as a catalyst.

Major Products Formed

    Reduction: 2-(3-Aminobenzoyl)benzoic acid.

    Substitution: Various halogenated or nitrated derivatives.

    Esterification: Methyl 2-(3-nitrobenzoyl)benzoate or other ester derivatives.

Scientific Research Applications

2-(3-Nitrobenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzoyl)benzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with various biological targets. The compound’s effects are mediated through interactions with enzymes, receptors, and other molecular targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrobenzoyl)benzoic acid is unique due to the presence of both a nitro group and a benzoyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-(3-nitrobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-4-3-5-10(8-9)15(19)20)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDUMZPMFYAAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288415
Record name 2-(3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159-38-8
Record name NSC55778
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55778
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrobenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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